molecular formula C21H16ClN3O5 B3832792 N-[(E)-3-[(2-chlorophenyl)methylamino]-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-3-[(2-chlorophenyl)methylamino]-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3832792
M. Wt: 425.8 g/mol
InChI Key: MUYWEBMWGFAYOH-LDADJPATSA-N
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Description

N-[(E)-3-[(2-chlorophenyl)methylamino]-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a nitrofuran moiety and a chlorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-[(2-chlorophenyl)methylamino]-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of the nitrofuran ring, the introduction of the chlorophenyl group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with specific catalysts and solvents can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-[(2-chlorophenyl)methylamino]-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-[(E)-3-[(2-chlorophenyl)methylamino]-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-3-[(2-chlorophenyl)methylamino]-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The nitrofuran moiety is known to interact with bacterial DNA, leading to the inhibition of DNA synthesis and bacterial growth. The chlorophenyl group may also contribute to its antimicrobial activity by disrupting cell membrane integrity .

Properties

IUPAC Name

N-[(E)-3-[(2-chlorophenyl)methylamino]-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5/c22-17-9-5-4-8-15(17)13-23-21(27)18(12-16-10-11-19(30-16)25(28)29)24-20(26)14-6-2-1-3-7-14/h1-12H,13H2,(H,23,27)(H,24,26)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYWEBMWGFAYOH-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-3-[(2-chlorophenyl)methylamino]-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
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N-[(E)-3-[(2-chlorophenyl)methylamino]-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.